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Compound of Interest

Compound Name: Linerixibat

Cat. No.: B607791

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Linerixibat and Odevixibat, two inhibitors of
the ileal bile acid transporter (IBAT), for the treatment of cholestatic pruritus. The information is
based on publicly available clinical trial data.

Mechanism of Action: A Shared Pathway

Both Linerixibat and Odevixibat are orally administered, minimally absorbed small molecules
that act as reversible, selective inhibitors of the ileal bile acid transporter (IBAT), also known as
the apical sodium-dependent bile acid transporter (ASBT).[1][2][3][4] This transporter is
primarily responsible for the reabsorption of the majority of bile acids from the terminal ileum
back into the enterohepatic circulation.[2]

By inhibiting IBAT, both drugs disrupt this recirculation process, leading to an increased
excretion of bile acids in the feces. This, in turn, reduces the total amount of bile acids in the
systemic circulation. The therapeutic effect on cholestatic pruritus is attributed to the lowering
of these elevated serum bile acid levels, which are believed to be a major contributing factor to
the persistent and debilitating itch experienced by patients with cholestatic liver diseases.
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Efficacy: A Tale of Two Diseases

It is crucial to note that while both Linerixibat and Odevixibat target the same mechanism for
cholestatic pruritus, their clinical efficacy has been evaluated in different patient populations.
Therefore, a direct head-to-head comparison of their effectiveness cannot be made from the
available data.

Linerixibat in Primary Biliary Cholangitis (PBC)

The efficacy of Linerixibat for cholestatic pruritus in adults with PBC was primarily evaluated in
the Phase Il GLISTEN trial.
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NRS: Numerical Rating Scale; LS: Least Squares; ClI: Confidence Interval; WI-NRS: Worst Itch
Numerical Rating Scale.
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Odevixibat in Progressive Familial Intrahepatic
Cholestasis (PFIC)

Odevixibat's efficacy was established in the Phase Il PEDFIC 1 and its open-label extension,
PEDFIC 2, in pediatric patients with PFIC.
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PPA: A scratching score of <1 on a 0-4 scale; sSBA: serum Bile Acids.

Experimental Protocols
GLISTEN Trial (Linerixibat)
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Trial Name: Global Linerixibat Itch Study of Efficacy and Safety in Primary Biliary
Cholangitis (PBC) (GLISTEN).

NCT Number: NCT04950127.
Study Design: A Phase lll, multicenter, randomized, double-blind, placebo-controlled trial.

Patient Population: 238 adult patients with PBC and moderate-to-severe cholestatic pruritus
(Worst Itch Numerical Rating Scale [WI-NRS] >4).

Intervention: Participants were randomized to receive either oral Linerixibat 40 mg twice
daily or a matching placebo.

Primary Endpoint: The primary endpoint was the change from baseline in the monthly itch
score, as measured by the WI-NRS (a 0-10 scale), over 24 weeks.
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GLISTEN Trial Workflow
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PEDFIC 1 Trial (Odevixibat)

Trial Name: A Phase 3 Study to Demonstrate Efficacy and Safety of A4250 in Children with
Progressive Familial Intrahepatic Cholestasis Types 1 and 2 (PEDFIC 1).

NCT Number: NCT03566238.
Study Design: A 24-week, randomized, double-blind, placebo-controlled, Phase 3 trial.

Patient Population: 62 pediatric patients (aged 6 months to 15.9 years) with a genetically
confirmed diagnosis of PFIC type 1 or type 2, who had pruritus and elevated serum bile
acids.

Intervention: Patients were randomized in a 1:1:1 ratio to receive oral Odevixibat 40
pg/kg/day, Odevixibat 120 pg/kg/day, or placebo, once daily for 24 weeks.

Primary Endpoints: The trial had two primary endpoints: the proportion of positive pruritus
assessments (PPAs) and the proportion of patients with a serum bile acid response.
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PEDFIC 1 Trial Workflow

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b607791?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607791?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Conclusion

Linerixibat and Odevixibat share a common mechanism of action as IBAT inhibitors, effectively
reducing serum bile acids to alleviate cholestatic pruritus. While both have demonstrated
efficacy in Phase lll clinical trials, the available data pertains to different patient populations—
Linerixibat in adults with PBC and Odevixibat in children with PFIC. Consequently, a direct
comparison of their clinical efficacy is not feasible. The choice between these agents in a
clinical setting would be dictated by the specific indication for which they are approved.
Researchers and drug development professionals should consider the distinct trial designs and
patient populations when evaluating the clinical data for these two promising therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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